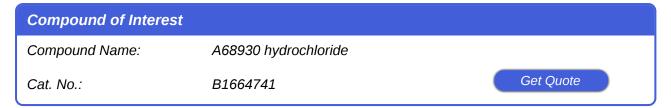


Application Notes and Protocols: A68930 hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

A68930 hydrochloride is a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] It exhibits high affinity for the D1 receptor, with an EC50 value of approximately 2.1 nM, while showing significantly lower potency for the D2-like receptors (EC50 ≈ 3910 nM).[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of D1-like receptor signaling pathways. A68930 is centrally active after systemic administration and has been utilized in various research models, including studies on motor control, renal function, and neuropsychiatric disorders.[1][3][4][5] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of downstream effectors like Protein Kinase A (PKA).[2][5][6]

Physicochemical and Biological Properties

A summary of the key properties of **A68930 hydrochloride** is presented below. Note that the molecular weight can vary slightly between batches due to hydration.[1] Always refer to the batch-specific information on the Certificate of Analysis for the most accurate calculations.



Property	Value	Reference
Chemical Name	cis-(±)-1-(Aminomethyl)-3,4- dihydro-3-phenyl-1H-2- benzopyran-5,6-diol hydrochloride	[1]
Molecular Formula	C16H17NO3·HCI	[1][3]
Molecular Weight	307.78 g/mol	[1][3]
CAS Number	130465-39-3	[1][3]
Purity	≥98% (HPLC)	[1][3]
Appearance	White to yellow solid	[7]
D1-like Receptor EC₅o	~2.1 nM	[1][2][3]
D2-like Receptor EC₅o	~3910 nM	[1][2][3]

Stock Solution Preparation Protocols

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

Solubility Data

Solvent	Maximum Concentration	Reference
Water	50 mM (15.39 mg/mL)	[1][3]
DMSO	~325 mM (100 mg/mL)	[7]

Note: For DMSO, sonication may be required to achieve complete dissolution.[7] Use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[7]

Protocol 1: High-Concentration Stock Solution in DMSO (100 mM)



This protocol is suitable for preparing a high-concentration stock for subsequent dilution in aqueous buffers for in vitro experiments.

Materials:

- A68930 hydrochloride powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Calibrated analytical balance and micropipettes

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of A68930 hydrochloride needed.
 - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (mg) = 100 mmol/L × 0.001 L × 307.78 g/mol × 1000 mg/g = 30.78 mg
- Weigh Compound: Accurately weigh 30.78 mg of A68930 hydrochloride and place it into a sterile vial.
- Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
- Dissolve: Vortex thoroughly. If precipitation occurs, gentle warming or sonication can be used to facilitate dissolution.[7] Ensure the solution is clear before proceeding.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Aqueous Stock Solution in Water (50 mM)

This protocol is ideal for applications where DMSO may interfere with the experimental system.

Materials:



- A68930 hydrochloride powder
- · Nuclease-free, sterile water
- Sterile, conical-bottom microcentrifuge tubes or vials
- Calibrated analytical balance and micropipettes

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass.
 - Mass (mg) = 50 mmol/L × 0.001 L × 307.78 g/mol × 1000 mg/g = 15.39 mg
- Weigh Compound: Accurately weigh 15.39 mg of A68930 hydrochloride and place it into a sterile vial.[1]
- Add Solvent: Add 1 mL of sterile water to the vial.
- Dissolve: Vortex thoroughly until the compound is fully dissolved. The solution should be clear.
- Aliquot and Store: Aliquot the solution into smaller volumes for single use.

Storage and Stability

Correct storage is essential to maintain the biological activity of **A68930 hydrochloride**.



Form	Storage Temperature	Duration	Recommendati ons	Reference
Solid Powder	-20°C	Long-term	Store sealed and protected from moisture.	[1][3]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	[7]
Stock Solution	-80°C	Up to 6 months	Preferred method for long- term storage.	[7]

Visualized Protocols and Pathways Mechanism of Action: D1 Receptor Signaling

A68930 acts as an agonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) associated with a stimulatory G-protein (Gαs). Binding of A68930 activates Gαs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element Binding protein (CREB), altering gene expression.[6]



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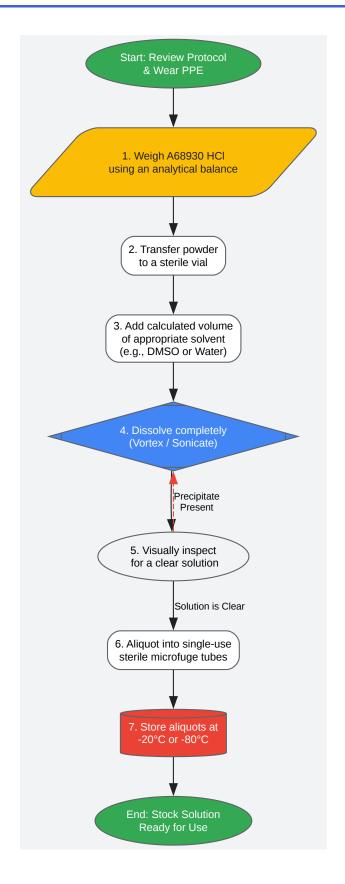
Caption: A68930 activates the D1 receptor pathway, increasing cAMP and PKA activity.



Experimental Workflow: Stock Solution Preparation

The following diagram outlines the standardized workflow for preparing **A68930 hydrochloride** stock solutions, ensuring consistency and minimizing contamination.





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Caption: Workflow for preparing **A68930 hydrochloride** stock solution.



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- To cite this document: BenchChem. [Application Notes and Protocols: A68930 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664741#preparing-a68930-hydrochloride-stock-solution]

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